![molecular formula C21H20FN3OS B12583354 N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12583354.png)
N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide is a complex organic compound with a unique structure that includes a quinazoline core, a fluorophenyl group, and an allyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.
Introduction of the Fluorophenyl Group: This step involves the substitution of a hydrogen atom on the quinazoline ring with a fluorophenyl group using a suitable reagent.
Attachment of the Allyl Group: The allyl group is introduced through an allylation reaction, often using allyl halides in the presence of a base.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines.
科学的研究の応用
N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity, while the allyl group can influence its reactivity and stability.
類似化合物との比較
Similar Compounds
- N-Allyl-2-{[2-(4-fluorophenyl)-8-methyl-4-quinazolinyl]sulfanyl}acetamide
- N-[4-(Acetylamino)phenyl]-2-{[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- 2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide
Uniqueness
N-Allyl-2-{[8-ethyl-2-(4-fluorophenyl)-4-quinazolinyl]sulfanyl}acetamide is unique due to its specific combination of functional groups and its potential for diverse applications. The presence of the quinazoline core, fluorophenyl group, and allyl group provides a distinct set of chemical and biological properties that differentiate it from similar compounds.
特性
分子式 |
C21H20FN3OS |
|---|---|
分子量 |
381.5 g/mol |
IUPAC名 |
2-[8-ethyl-2-(4-fluorophenyl)quinazolin-4-yl]sulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C21H20FN3OS/c1-3-12-23-18(26)13-27-21-17-7-5-6-14(4-2)19(17)24-20(25-21)15-8-10-16(22)11-9-15/h3,5-11H,1,4,12-13H2,2H3,(H,23,26) |
InChIキー |
XPBCCHCPRIWXBF-UHFFFAOYSA-N |
正規SMILES |
CCC1=C2C(=CC=C1)C(=NC(=N2)C3=CC=C(C=C3)F)SCC(=O)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


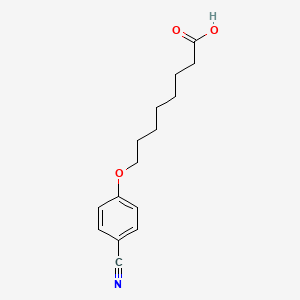
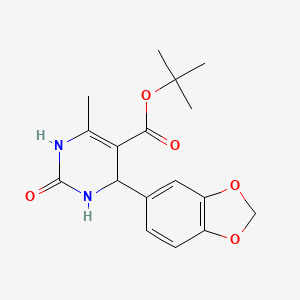
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N,N-diethyl-](/img/structure/B12583293.png)


![4-[4-(4-Hydroxyphenyl)-1-cyclohexenyl]-2-methylphenol](/img/structure/B12583320.png)
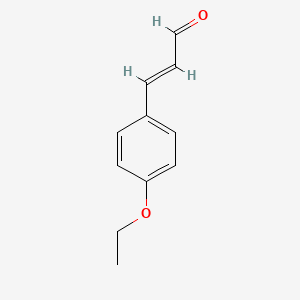
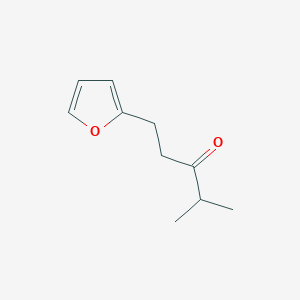
![Methyl 4-[(2-methylbut-2-en-1-yl)oxy]but-2-ynoate](/img/structure/B12583335.png)
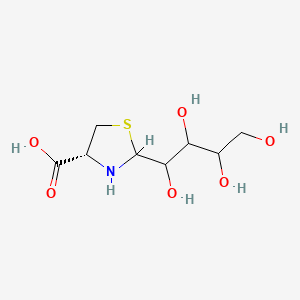

![2,2'-(Ethane-1,2-diyl)bis[6-(pyrimidin-2-yl)-1H-benzimidazole]](/img/structure/B12583353.png)
![4-[(S)-Ethenesulfinyl]-1-fluoro-2-methylbenzene](/img/structure/B12583368.png)
![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-cyclohexylurea](/img/structure/B12583374.png)
